molecular formula C15H11BrN2O B1419237 N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide CAS No. 1157457-17-4

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Cat. No.: B1419237
CAS No.: 1157457-17-4
M. Wt: 315.16 g/mol
InChI Key: VPXLEUZUEFZJTF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS 1157457-17-4) is a brominated small molecule with the molecular formula C 15 H 11 BrN 2 O and a molecular weight of 315.16 g/mol . This compound, classified under HS code 2926909090, serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research . Its structure features a benzamide core substituted with a 5-bromo-2-methylphenyl group on the nitrogen and a cyano group at the meta-position of the benzoyl ring, which can be verified by its SMILES code: BrC1=CC(=C(C=C1)C)NC(C2=CC(=CC=C2)C#N)=O . This specific arrangement provides distinct electronic properties and makes the compound a valuable precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Researchers utilize this bromo- and cyano-functionalized compound in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), where the bromo substituent acts as a handle for metal-catalyzed transformations, and the polar cyano group can influence solubility and molecular recognition. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in accordance with laboratory safety protocols. This product has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Key precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, washing carefully with water for several minutes while removing contact lenses, if present (P305+P351+P338) . For safe handling, store the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLEUZUEFZJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656360
Record name N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157457-17-4
Record name N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the cyanobenzamide group. One common method involves the bromination of 2-methylbenzoic acid using bromine in the presence of sulfuric acid . The resulting 5-bromo-2-methylbenzoic acid is then reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide exhibits significant potential as a pharmaceutical intermediate. Its structural characteristics suggest that it may act as a precursor for synthesizing various bioactive compounds.

Potential Pharmacological Activities

  • CYP Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism .
  • BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, indicating potential neuropharmacological applications .

Case Study: Synthesis of Bioactive Derivatives

Research indicates that derivatives of this compound can be synthesized to enhance pharmacological properties. For instance, modifications at the benzamide moiety can lead to compounds with improved anti-inflammatory and anticancer activities.

Compound NameStructure FeaturesBiological Activity
This compoundBrominated phenyl group with a cyanobenzamide moietyPotential anti-inflammatory and anticancer agent
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamideHydroxypyridine structureAntibacterial properties

Material Science

The unique functional groups present in this compound suggest applications in material science, particularly in the development of new polymers and materials with specific electronic or optical properties.

Synthesis and Characterization

The compound can serve as a building block for synthesizing advanced materials through polymerization techniques. Its bromine substituent allows for further functionalization, which can enhance the mechanical and thermal properties of the resulting materials .

Research and Development

This compound is included in collections of unique chemicals for early discovery research. This inclusion underscores its relevance in exploratory studies aimed at identifying new therapeutic agents or materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The bromine atom and cyanobenzamide group can interact with enzymes and receptors, affecting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated benzamides. Below is a comparative analysis of its structural and physicochemical properties relative to five analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted/Experimental pKa Key Differences vs. Target Compound References
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide C₁₅H₁₁BrN₂O 315.16 Bromo, methyl, cyano 12.01 (predicted) Reference compound
(S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide C₂₁H₁₆BrClF₄N₃O₃ ~556.7* Bromo, chloro, trifluoromethoxy, cyano, hydroxy N/A Additional fluorine substituents; higher molecular weight
3-{[(5-Bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide C₁₉H₁₇BrClN₃O₅S 514.78 Bromo, chloro, sulfonyl, cyanocyclobutyl N/A Sulfonyl group; cyclobutyl moiety
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965) C₂₁H₂₁BrN₄O₅ 489.32 Bromo, trimethoxyphenyl, pyrimidine N/A Pyrimidine core; methoxy groups
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₂H₁₄BrClNO₃ 472.72 Bromo, chloro, chromenyl N/A Chromenyl heterocycle; higher lipophilicity

*Calculated based on formula.

Key Observations

In contrast, analogues like SBI-0206965 () incorporate a pyrimidine ring and methoxy groups, which may improve target binding but reduce solubility.

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (315.16 g/mol) , suggesting favorable bioavailability compared to bulkier analogues like the sulfonyl derivative (514.78 g/mol) .
  • SBI-0206965 (489.32 g/mol) exemplifies increased complexity with a pyrimidine scaffold, likely enhancing kinase inhibition but complicating synthetic routes .

Predicted Physicochemical Properties :

  • The target’s pKa of 12.01 indicates moderate basicity, whereas analogues with acidic hydroxy groups (e.g., ) may exhibit pH-dependent solubility.
  • Lipophilicity : The chromenyl substituent in ’s compound likely increases logP, favoring membrane permeability but risking metabolic instability.

Synthetic Accessibility: The target’s synthesis likely involves straightforward bromination and amidation steps, akin to methods described for 5-bromo-3-methyl-2(5H)-furanone (). In contrast, analogues like the sulfonyl derivative () require multi-step sulfonylation and cyclization, increasing synthetic difficulty.

Research Implications

  • Medicinal Chemistry : The target compound’s balance of moderate molecular weight and polarity makes it a versatile scaffold for optimizing pharmacokinetics. Analogues with extended aromatic systems (e.g., chromenyl in ) may be prioritized for targets requiring planar binding pockets.

Biological Activity

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a brominated phenyl group and a cyanobenzamide moiety, which may contribute to its biological activity, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁BrN₂O
  • Molar Mass : 315.16 g/mol
  • Density : Approximately 1.50 g/cm³

The compound's structure includes a bromine atom at the 5-position of a methyl-substituted phenyl ring, which is linked to a cyanobenzamide group. This configuration suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through mechanisms involving the modulation of specific biochemical pathways. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, notably in hematological malignancies such as multiple myeloma and lymphomas.

The anticancer effects are believed to stem from the compound's ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit kinases that are crucial for tumor growth and survival, similar to other compounds that target protein degradation pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it may possess significant effects against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in multiple myeloma cells; mechanism involves kinase inhibition.
AntimicrobialEffective against several bacterial strains; potential for antibiotic development.
Pharmacological EvaluationDemonstrated modulation of cell signaling pathways related to tumor growth.

Detailed Research Findings

  • Anticancer Mechanisms : A study highlighted that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential use in combination therapies for enhanced efficacy.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, suggesting effective bactericidal activity.
  • Pharmacokinetics : The pharmacokinetic profile of this compound is under exploration, focusing on absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for preparing N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of aryl-substituted benzamides typically involves coupling reactions between substituted benzoic acid derivatives and amines. For this compound, a two-step approach is suggested:

Activation of the carboxylic acid : Convert 3-cyanobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation : React the acid chloride with 5-bromo-2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) can be used to scavenge HCl.
Yield Optimization :

  • Use a 10-20% molar excess of the amine to drive the reaction to completion.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons: Expect multiplets in δ 7.2–8.5 ppm. The methyl group on the 2-methylphenyl ring appears as a singlet (~δ 2.3 ppm).
    • Amide proton (NH): A broad singlet near δ 10 ppm (integration: 1H).
  • ¹³C NMR :
    • Carbonitrile (C≡N): δ ~115 ppm.
    • Amide carbonyl (C=O): δ ~165 ppm.
  • IR :
    • Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).
      Compare data with structurally similar compounds like N-(4-chlorophenyl)-3-cyanobenzamide for validation .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation of a saturated DCM/hexane solution.
    • Use SHELXL for structure refinement, leveraging its robust algorithms for handling heavy atoms (e.g., bromine) and anisotropic displacement parameters.
    • Validate hydrogen bonding interactions (e.g., N–H···O=C) using OLEX2 or Mercury visualization tools.
      Challenges :
    • Bromine’s high electron density may cause absorption effects; apply multi-scan corrections during data collection .

Advanced: How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
  • Molecular Docking :
    • Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes), leveraging the cyano group’s potential as a hydrogen bond acceptor .

Advanced: How should researchers address contradictions in reported biological activities of structurally analogous benzamides?

Methodological Answer:

  • Systematic Literature Review :
    • Use PRISMA guidelines to filter studies by assay type (e.g., enzyme inhibition vs. cellular cytotoxicity).
    • Compare IC₅₀ values across standardized assays (e.g., ATPase vs. kinase inhibition).
    • Analyze substituent effects: The bromine and cyano groups may enhance lipophilicity and target binding compared to chloro or nitro analogs .

Basic: What purification methods are most effective for isolating this compound from reaction byproducts?

Methodological Answer:

  • Column Chromatography :
    • Use silica gel (200–300 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient).
    • Monitor fractions by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
  • Recrystallization :
    • Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears. Cool to 4°C for crystal formation.
    • Filter and wash with cold ethanol to remove residual amines .

Advanced: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.
    • Identify degradation products using LC-MS; bromine’s isotopic pattern aids in fragment identification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

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